Cas no 59908-31-5 (4-oxo-3,4-dihydrophthalazine-1-carboxamide)
4-oxo-3,4-dihydrophthalazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-Phthalazinecarboxamide, 3,4-dihydro-4-oxo-
- 4-oxo-3,4-dihydrophthalazine-1-carboxamide
- STK690140
- AKOS005602387
- 4-oxo-3H-phthalazine-1-carboxamide
- ALBB-024348
- 3,4-Dihydro-4-oxo-1-phthalazinecarboxamide
- CS-0235388
- MFCD06373519
- HMS1730E06
- LS-07924
- EN300-15609
- G47210
- 59908-31-5
- Z33546371
- SCHEMBL6341229
- A917945
-
- MDL: MFCD06373519
- Inchi: 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14)
- InChI Key: XQNFQMWCZMSUMP-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(C(N)=O)=NN1
Computed Properties
- Exact Mass: 189.05391
- Monoisotopic Mass: 189.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 84.6Ų
Experimental Properties
- PSA: 84.55
4-oxo-3,4-dihydrophthalazine-1-carboxamide Pricemore >>
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4-oxo-3,4-dihydrophthalazine-1-carboxamide Suppliers
4-oxo-3,4-dihydrophthalazine-1-carboxamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4-oxo-3,4-dihydrophthalazine-1-carboxamide
Introduction to 1-Phthalazinecarboxamide, 3,4-dihydro-4-oxo (CAS No. 59908-31-5)
The compound 1-Phthalazinecarboxamide, 3,4-dihydro-4-oxo (CAS No. 59908-31-5) is a significant molecule in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. Its chemical structure consists of a phthalazine core substituted with a carboxamide group at the first position and an oxo group at the fourth position, forming a 3,4-dihydro derivative. This particular arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.
Recent advancements in medicinal chemistry have highlighted the potential of phthalazine derivatives as pharmacophores due to their ability to interact with various biological targets. The presence of the carboxamide moiety not only enhances solubility but also facilitates hydrogen bonding interactions, which are crucial for drug-receptor binding affinity. The oxo group further contributes to the molecule's reactivity and functionality, enabling diverse synthetic pathways for derivatization.
In the context of drug discovery, 1-Phthalazinecarboxamide, 3,4-dihydro-4-oxo has been explored for its potential therapeutic applications in several disease models. Studies have demonstrated its efficacy in modulating enzyme activity and inhibiting inflammatory pathways. For instance, research indicates that this compound may exhibit inhibitory effects on certain kinases and proteases, which are implicated in cancer progression and inflammatory diseases. The dihydrophthalazine core is particularly noteworthy for its stability under physiological conditions while maintaining bioactivity.
The synthesis of 1-Phthalazinecarboxamide, 3,4-dihydro-4-oxo involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key synthetic strategies include condensation reactions to form the phthalazine ring system followed by functionalization at the desired positions. Advances in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with green chemistry principles.
Biological evaluation of 1-Phthalazinecarboxamide, 3,4-dihydro-4-oxo has revealed promising results in preclinical studies. Its interaction with biological targets suggests potential applications in treating neurological disorders, where modulation of neurotransmitter systems is critical. Additionally, its structural features make it a suitable candidate for developing antimicrobial agents against resistant bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways has been investigated in vitro.
The pharmacokinetic properties of 1-Phthalazinecarboxamide, 3,4-dihydro-4-oxo are another area of interest. Preliminary data suggest that it exhibits moderate oral bioavailability and favorable distribution patterns within vivo systems. This makes it a viable candidate for further development into an oral therapeutic agent. However, challenges such as metabolic stability and potential side effects need to be addressed through additional studies.
Future research directions for 1-Phthalazinecarboxamide, 3,4-dihydro-4-oxo include exploring structure-activity relationships (SAR) to optimize its pharmacological profile. By systematically modifying substituents on the phthalazine ring or introducing additional functional groups at strategic positions, researchers aim to enhance potency and selectivity against target enzymes or receptors. Computational modeling techniques are also being employed to predict binding affinities and guide synthetic efforts.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of 1-Phthalazinecarboxamide, 3,4-dihydro-4-oxo exemplifies this synergy, as it bridges fundamental chemical principles with applied biological research. As our understanding of disease mechanisms evolves, compounds like this will continue to play a pivotal role in discovering innovative treatments.
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